molecular formula C19H18ClN3NaO5S+ B1669254 Cloxacillin sodium CAS No. 642-78-4

Cloxacillin sodium

Cat. No. B1669254
CAS RN: 642-78-4
M. Wt: 476.9 g/mol
InChI Key: SCLZRKVZRBKZCR-SLINCCQESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cloxacillin Sodium is a semi-synthetic antibiotic in the same class as penicillin . It is used to treat a wide variety of bacterial infections . This medication is a type of penicillin antibiotic and works by stopping the growth of bacteria . It is used against staphylococci that produce beta-lactamase .


Synthesis Analysis

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin Sodium in its bulk form and formulation . The use of RP-UPLC helped in giving faster retention time and better resolution of peaks than that of HPLC .


Molecular Structure Analysis

Cloxacillin Sodium has a molecular formula of C19H18ClN3O5S and a molecular weight of 435.88 g/mol . It is a semi-synthetic antibiotic in the same class as penicillin .


Chemical Reactions Analysis

Cloxacillin Sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis . It functions by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall .


Physical And Chemical Properties Analysis

Cloxacillin Sodium is a solid substance . It has a molecular weight of 475.88 g/mol . It is best stored at 2-8°C, protected from light .

Scientific Research Applications

Antibacterial Mechanism of Action

Cloxacillin Sodium, a semisynthetic beta-lactamase resistant penicillin antibiotic, exhibits antibacterial activity primarily by binding to and inactivating penicillin-binding proteins (PBPs) found on the inner membrane of bacterial cell walls. This action prevents the cross-linkage of peptidoglycans, which are vital components of the bacterial cell wall, leading to bacterial cell wall disruption and, ultimately, cell lysis (Definitions, 2020). The same mechanism is observed in Cloxacillin Benzathine, another form of the drug (Definitions, 2020).

Water Treatment Applications

A study explored the removal of Cloxacillin from water using electrochemical oxidation, TiO2 photocatalysis, and the photo-Fenton system. These treatments were effective in completely removing Cloxacillin and its residual antimicrobial activity from synthetic pharmaceutical wastewater. The study detailed different degradation routes and mechanistic pathways, highlighting the varied effects of these treatment methods on Cloxacillin degradation and the persistence of organic carbon (Serna-Galvis et al., 2017).

Crystal Structure Analysis

Research into the crystal structure of Cloxacillin Sodium monohydrate, solved and refined using synchrotron X-ray powder diffraction data and density functional techniques, has been conducted. The study provided insights into the molecular and crystalline structure of the drug, which is crucial for understanding its stability and reactivity (Kaduk, Gindhart, & Blanton, 2019).

Pharmaceutical Compatibility and Stability

Research on the compatibility of Cloxacillin Sodium with various intravenous drugs during simulated Y-site administration was conducted. This study is significant for clinical applications, ensuring the safe and effective combination of Cloxacillin with other drugs (Sullivan, Forest, & Leclair, 2015). Additionally, studies on the development and validation of methods for determining Cloxacillin Sodium in bulk and pharmaceutical dosage formshave been carried out. These methods include high-performance liquid chromatographic techniques, ensuring the drug's quality and consistency (Chourasiya et al., 2019); (Patel et al., 2015).

Environmental and Food Safety

Studies have investigated the presence and impact of Cloxacillin residues in various dairy products, which is crucial for food safety and public health. These studies analyzed the transfer of Cloxacillin from raw milk to different dairy products and assessed its stability under various storage conditions (Gbylik-Sikorska et al., 2021). This research is vital for ensuring the safety of dairy products and minimizing the risk of antibiotic residue consumption.

Veterinary Applications

Cloxacillin Sodium's role in veterinary medicine, especially in treating bovine intramammary infections such as mastitis, has been explored. For example, a study evaluated the use of Cloxacillin Benzathine-loaded polymeric nanocapsules as a new treatment strategy for bovine intramammary infections. The results suggested potential effectiveness in controlling such infections (Araújo et al., 2019). Another study examined the therapy of subclinical mastitis during lactation, testing the hypothesis that increasing the duration and/or frequency of antimicrobial treatment could result in a higher bacteriological cure rate (McDougall et al., 2022).

Analytical Method Development

Efforts have been made to develop sensitive and rapid methods for determining Cloxacillin in various samples, including environmental water and pharmaceutical preparations. For instance, a flow-injection chemiluminescence system was developed for this purpose, highlighting the importance of accurate and reliable detection of this antibiotic (Khataee et al., 2015).

Safety And Hazards

Cloxacillin Sodium should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

As per the World Health Organization, 10% of medicines in low- and middle-income nations are of poor quality and pose a huge public health risk . The development and implementation of cost-effective, efficient and quick analytical methods to control the quality of these medicines is one of the immediate strategies to avoid such a situation .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1/t13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZRKVZRBKZCR-SLINCCQESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045551
Record name Cloxacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tegopen

CAS RN

642-78-4
Record name Cloxacillin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloxacillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloxacillin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOXACILLIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWQ645MKMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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